molecular formula C20H16N4O2S B2749385 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 476676-65-0

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No. B2749385
CAS RN: 476676-65-0
M. Wt: 376.43
InChI Key: PEUFWZGJFJZYIQ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ET-18-OCH3 or edelfosine, and it has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Optoelectronic Applications

Thiophene dyes, which share structural similarities with (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, have been demonstrated to possess significant nonlinear optical limiting properties, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These findings are based on a combination of experimental techniques and density functional theory (DFT) calculations (Anandan et al., 2018).

Anticancer and Cytotoxic Activities

Research has also focused on the synthesis and evaluation of heteroarylacrylonitriles for their in vitro cytotoxic potency against human cancer cell lines. Structural variations at different positions of the acrylonitrile have shown to influence the cytotoxic effectiveness, highlighting the potential of these compounds in cancer treatment (Sa̧czewski et al., 2004).

DNA Binding and Anticancer Activity of Metal Complexes

A series of metal complexes derived from a pyrazine–thiazole ligand demonstrated anticancer activity, providing insights into their potential therapeutic applications. This study emphasizes the role of such complexes in developing new anticancer drugs (Bera et al., 2021).

Photoinduced Birefringence

Pyrazoline derivatives, including molecules structurally related to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile, have been explored for their application in photochromic polymers. These compounds exhibit photoinduced birefringence, showcasing their potential in photonic applications (Szukalski et al., 2015).

Synthesis of New Compounds with Biological Activities

Studies have also explored the synthesis of new compounds with potential antibacterial and antifungal activities. This research area includes the development of thiazoline and thiophene derivatives linked to various moieties, suggesting the versatility of acrylonitrile derivatives in creating compounds with potential biological applications (Gomha et al., 2012).

properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-7-9-15(10-8-14)18-13-27-20(23-18)16(11-21)12-22-17-5-3-4-6-19(17)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUFWZGJFJZYIQ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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